molecular formula C20H42O3Si2 B171324 2-((3R,5R)-3,5-bis(tert-butyldimethylsilyloxy)cyclohexylidene)ethanol CAS No. 139356-37-9

2-((3R,5R)-3,5-bis(tert-butyldimethylsilyloxy)cyclohexylidene)ethanol

Cat. No. B171324
M. Wt: 386.7 g/mol
InChI Key: YDSSQNPZARKZPC-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((3R,5R)-3,5-bis(tert-butyldimethylsilyloxy)cyclohexylidene)ethanol” is a saturated alcohol that is widely used as a protecting group in organic synthesis. It has a CAS Number of 139356-37-9 and a molecular weight of 386.72 . The molecule contains a total of 67 bonds, including 25 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .


Molecular Structure Analysis

The molecule has a complex structure with a six-membered ring at its core. This ring is substituted with two tert-butyldimethylsilyloxy groups at the 3 and 5 positions. The molecule also contains an ethylidene group attached to the 2 position of the cyclohexane ring, and a hydroxyl group attached to the ethylidene group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a refrigerator to maintain its stability .

Scientific Research Applications

  • Asymmetric Synthesis and Chemical Intermediates

    • The compound has been used in the asymmetric synthesis of various stereoisomers. For instance, it has been employed in the synthesis of (4R,5S)- and (4S,5R)-4,5-bis(tert-butyldimethylsilyloxy)cyclohex-2-enone, which are useful intermediates in chemical synthesis (O’Brien & Poumellec, 1998).
  • Catalysis and Chemical Reactions

    • The compound has been involved in studies examining the reactivity of silyl-substituted bisketenes, demonstrating its potential use in various chemical reactions (Zhao, Allen, & Tidwell, 1993). Additionally, it has been used in catalytic processes like the enantioselective epoxidation, which is crucial in creating specific stereoisomers of compounds (Larrow & Jacobsen, 2003).
  • Synthesis of Chiral Intermediates and Pharmaceuticals

    • It serves as a key intermediate in the synthesis of chiral pharmaceutical compounds. For example, its derivatives have been used in the synthesis of potential antiviral agents (Akella & Vince, 1996). Furthermore, it is involved in the production of (R)-3, 5-Bis(trifluoromethyl)phenyl ethanol, a crucial chiral intermediate for certain medications (Yu, Li, Lu, & Zheng, 2018).
  • Structural and Molecular Studies

    • The compound has been a subject of structural investigation in various chemical contexts, aiding in the understanding of molecular conformations and interactions (Liu, Shi, Xu, & Li, 2013).
  • Biomedical Research and Luminescence Studies

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O3Si2/c1-19(2,3)24(7,8)22-17-13-16(11-12-21)14-18(15-17)23-25(9,10)20(4,5)6/h11,17-18,21H,12-15H2,1-10H3/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSSQNPZARKZPC-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(CC(=CCO)C1)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](CC(=CCO)C1)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101133899
Record name 2-[(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101133899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3R,5R)-3,5-bis(tert-butyldimethylsilyloxy)cyclohexylidene)ethanol

CAS RN

139356-37-9
Record name 2-[(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139356-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101133899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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